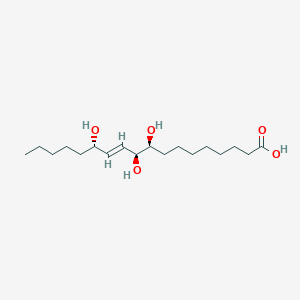

9(S)10(S)13(S)-TriHOME

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C18H34O5 |

|---|---|

分子量 |

330.5 g/mol |

IUPAC名 |

(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid |

InChI |

InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 |

InChIキー |

NTVFQBIHLSPEGQ-MVFSOIOZSA-N |

異性体SMILES |

CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O |

正規SMILES |

CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Discovery and Significance of Trihydroxyoctadecenoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyoctadecenoic acids (THOAs) are a class of oxidized lipid mediators derived from linoleic acid, an essential omega-6 fatty acid. These molecules are increasingly recognized for their significant roles in a variety of physiological and pathological processes, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of THOAs, with a focus on their involvement in inflammatory diseases. Detailed experimental protocols for their analysis and visualizations of their signaling pathways are presented to serve as a valuable resource for the scientific community.

The Discovery of Trihydroxyoctadecenoic Acids

Trihydroxyoctadecenoic acids are metabolites of linoleic acid, a major fatty acid component of lipids. Their discovery is linked to investigations into the complex pathways of lipid metabolism and inflammation. It was found that vascular tissues can convert various polyunsaturated fatty acids into monohydroxy and trihydroxy metabolites.[1] These metabolites, including THOAs, are derived from hydroperoxides and are thought to be involved in regulating prostaglandin (B15479496) synthesis.[1]

Subsequent research identified specific isomers of THOAs, such as 9,10,13-TriHOME and 9,12,13-TriHOME, and began to elucidate their biological significance.[1][2] A pivotal finding was the discovery that eosinophils, a type of white blood cell involved in allergic responses and parasitic infections, are a primary source of THOAs in humans.[3][4] This discovery firmly linked THOAs to inflammatory pathways and diseases.

Biosynthesis of Trihydroxyoctadecenoic Acids

The primary pathway for the biosynthesis of THOAs in humans involves the enzyme 15-lipoxygenase (15-LOX).[3][4] Eosinophils, which highly express 15-LOX, synthesize THOAs when incubated with linoleic acid.[3] The process is initiated by the 15-LOX-dependent oxygenation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HpODE).[3][5] This intermediate is then further metabolized to form epoxy alcohols, which are subsequently hydrolyzed to the various THOA isomers.[3]

Stereochemical analysis has revealed that THOAs produced by eosinophils predominantly have the 13(S) configuration, which is consistent with a 15-LOX-mediated synthesis.[3] The formation of THOAs can be blocked by 15-LOX inhibitors, further confirming the central role of this enzyme.[3] While the 15-LOX pathway is the major route in eosinophils, other cell types, such as the mast cell line LAD2, can produce THOAs with a different stereochemistry, suggesting the existence of multiple synthetic routes for these molecules.[3]

The signaling cascade leading to and stemming from 15-LOX activation in immune cells is complex. Upstream, cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can induce the expression of 15-LOX. Downstream, the products of the 15-LOX pathway, including THOAs, can act as signaling molecules themselves, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression involved in lipid metabolism and inflammation.[1][6]

Quantitative Analysis of Trihydroxyoctadecenoic Acids

The quantification of THOAs in biological samples is crucial for understanding their role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose.[3][4] Studies have shown that the levels of THOA isomers are altered in inflammatory conditions. For instance, in individuals with chronic obstructive pulmonary disease (COPD), the levels of all THOA isomers were found to be increased in bronchoalveolar lavage fluid (BALF) compared to smokers with normal lung function.[3] Furthermore, in a mouse model of chronic inflammatory pain, the concentrations of 9,10,13-TriHOME, 9,12,13-TriHOME, and 9,10,11-TriHOME were significantly reduced in the amygdala of mice with chronic inflammation compared to control animals.[7]

| THOA Isomer | Biological Matrix | Condition | Change in Concentration | Reference |

| All Isomers | Bronchoalveolar Lavage Fluid (Human) | Chronic Obstructive Pulmonary Disease | Increased in COPD patients relative to smokers with normal lung function (P ≤ 0.06) | [3] |

| 9,10,13-TriHOME | Amygdala (Mouse) | Chronic Inflammatory Pain | 210.5 (189.5–590.6) pmol/g in sham vs. 48.58 (21.63–186.1) pmol/g in CFA-treated mice (trending, p = 0.0507) | [7] |

| 9,12,13-TriHOME | Amygdala (Mouse) | Chronic Inflammatory Pain | 83.33 (81.46–203.1) pmol/g in sham vs. 11.2 (7.844–41.92) pmol/g in CFA-treated mice (p = 0.0098) | [7] |

| 9,10,11-TriHOME | Amygdala (Mouse) | Chronic Inflammatory Pain | 64.24 (25.59–85.30) pmol/g in sham vs. 14.29 (7.04–33.57) pmol/g in CFA-treated mice (p = 0.0250) | [7] |

Experimental Protocols

Quantification of THOAs by LC-MS/MS

A robust and sensitive method for the quantification of THOA isomers involves reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following is a generalized protocol based on established methods.[3][8]

1. Sample Preparation (from BALF or Plasma):

-

Internal Standards: Spike samples with a mixture of deuterated internal standards for accurate quantification.

-

Protein Precipitation: For plasma samples, precipitate proteins by adding cold methanol (B129727) or isopropanol. Centrifuge to pellet the proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol and then water.

-

Load the supernatant from the protein precipitation step or the BALF sample onto the cartridge.

-

Wash the cartridge with a low-percentage methanol solution to remove interfering substances.

-

Elute the oxylipins, including THOAs, with an appropriate organic solvent (e.g., methanol with a small percentage of formic acid).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.01% formic acid.

-

Mobile Phase B: Acetonitrile with 0.01% formic acid.

-

Gradient: Employ a suitable gradient to separate the different THOA isomers. A typical gradient might start at a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

-

Flow Rate: A flow rate of 0.3-0.4 mL/min is commonly used.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 35-40 °C).

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use negative electrospray ionization (ESI-).

-

Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Define specific precursor-to-product ion transitions for each THOA isomer and their corresponding internal standards. For example, a common transition for THOAs is m/z 329.2 -> 171.2.

-

Optimization: Optimize the collision energy and other MS parameters for each transition to achieve maximum signal intensity.

-

3. Data Analysis:

-

Quantification: Generate calibration curves using authentic standards of the THOA isomers. Quantify the endogenous levels in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Biological Activities and Significance

THOAs have been implicated in a range of biological activities, primarily related to inflammation. Their increased levels in the BALF of COPD patients suggest a role in the pathophysiology of this disease.[3] The stereochemistry of THOAs is crucial for their biological activity, as different isomers can have distinct effects.[9] For example, the predominance of the 13(S) configuration in eosinophil-derived THOAs points to a specific enzymatic pathway and potentially a targeted biological function.[3]

The activation of PPARγ by 15-LOX metabolites, a pathway in which THOAs are likely involved, can modulate the expression of genes related to inflammation and lipid metabolism.[6] This suggests that THOAs may have both pro- and anti-inflammatory roles depending on the specific context and isomer. The reduced levels of THOAs in a mouse model of chronic pain also suggest a potential role in nociception and neurological processes.[7]

Conclusion

The discovery of trihydroxyoctadecenoic acids has opened up a new avenue of research into the complex roles of lipid mediators in health and disease. As products of the 15-lipoxygenase pathway, THOAs are intrinsically linked to inflammatory processes, particularly in diseases such as COPD and asthma where eosinophils play a significant role. The development of sensitive and specific analytical methods, such as LC-MS/MS, has been instrumental in advancing our understanding of these molecules. Further research into the specific biological activities of different THOA isomers and their downstream signaling pathways will be crucial for elucidating their full therapeutic potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore this promising area of lipid research.

References

- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometry profiling of oxylipins, endocannabinoids, and N-acylethanolamines in human lung lavage fluids reveals responsiveness of prostaglandin E2 and associated lipid metabolites to biodiesel exhaust exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]

- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grantome.com [grantome.com]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME)

For Researchers, Scientists, and Drug Development Professionals

A Historical Perspective on a Bioactive Linoleic Acid Metabolite

First identified in 1970 by Graveland, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) emerged from studies on the lipoxygenase-catalyzed oxidation of linoleic acid in wheat flour-water suspensions.[1] For decades, research on this and related trihydroxy fatty acids, known as TriHOMEs, was primarily confined to the realm of plant biochemistry, with their presence noted in various plant species. These molecules are part of a larger class of signaling molecules called oxylipins, which are derived from the oxygenation of polyunsaturated fatty acids.

The turn of the 21st century saw a renewed interest in TriHOMEs as their potential physiological significance in mammals became more apparent. A significant advancement in the field was the discovery that human eosinophils can synthesize TriHOMEs, including 9,10,13-TriHOME, highlighting their potential role in the human immune system. This endogenous production suggested that these compounds are not merely products of dietary intake but may function as signaling molecules in human health and disease. Subsequent research has implicated TriHOMEs in a range of biological processes, including inflammation and the maintenance of the skin's barrier function. Their dysregulation has been observed in inflammatory conditions, further underscoring their potential as therapeutic targets and disease biomarkers.

Quantitative Data Summary

The following tables summarize the available quantitative data for 9,10,13-TriHOME and its related isomers.

Table 1: Concentrations of 9,10,13-TriHOME in Biological Samples

| Biological Matrix | Species | Condition | Concentration Range | Analytical Method |

| Human Plasma | Human | Healthy | 227 ± 102 pM | Micro-LC-MS/MS |

| Bronchoalveolar Lavage Fluid (BALF) | Human | Smokers with normal lung function | Relative abundance of stereoisomers varied between 8% and 18% | Chiral LC-MS |

| Bronchoalveolar Lavage Fluid (BALF) | Human | Smokers with COPD | All TriHOME isomers were increased relative to smokers with normal lung function (P ≤ 0.06) | Chiral LC-MS |

| Amygdala | Mouse | Sham-treated (control) | 210.5 (189.5–590.6) pmol/g | LC-MS/MS |

| Amygdala | Mouse | Chronic inflammatory pain (CFA treated) | 48.58 (21.63–186.1) pmol/g | LC-MS/MS |

Table 2: In Vitro Bioactivity of TriHOME Isomers

| Biological Activity | Cell Line | TriHOME Isomer | IC50 / Effective Concentration |

| Inhibition of antigen-induced β-hexosaminidase release | RBL-2H3 mast cells | 9(S),12(S),13(S)-TriHOME | 28.7 µg/mL |

| Inhibition of LPS-induced nitric oxide (NO) production | BV-2 microglia | 9(S),12(S),13(S)-TriHOME | 40.95 µM |

Key Experimental Protocols

Protocol 1: Quantification of 9,10,13-TriHOME in Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of 9,10,13-TriHOME from biological matrices like plasma or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of TriHOME).

-

Add 3 volumes of ice-cold methanol (B129727) to precipitate proteins.

-

Vortex and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

Acidify the supernatant to pH 3 with 0.1% formic acid.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the acidified supernatant.

-

Wash with water to remove polar impurities.

-

Elute the lipids with methanol or ethyl acetate.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the TriHOMEs.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10,13-TriHOME and the internal standard. A common transition for TriHOMEs is m/z 329 -> 171.

-

Optimization: Optimize cone voltage and collision energy for maximum sensitivity.

-

3. Data Analysis:

-

Generate a standard curve using authentic 9,10,13-TriHOME standards of known concentrations.

-

Quantify the amount of 9,10,13-TriHOME in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)

This assay measures the ability of 9,10,13-TriHOME to inhibit the release of β-hexosaminidase, a marker of degranulation, from RBL-2H3 mast cells.

1. Cell Culture and Sensitization:

-

Culture RBL-2H3 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

-

Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

2. Treatment and Stimulation:

-

Wash the sensitized cells twice with Tyrode's buffer.

-

Add 100 µL of Tyrode's buffer containing various concentrations of 9,10,13-TriHOME or vehicle control to the wells.

-

Incubate for 30 minutes at 37°C.

-

Stimulate degranulation by adding 10 µL of DNP-BSA (100 ng/mL) to each well.

-

For total β-hexosaminidase release (positive control), add 10 µL of 0.5% Triton X-100 to unstimulated cells.

-

For spontaneous release (negative control), add 10 µL of buffer instead of DNP-BSA.

-

Incubate the plate for 1 hour at 37°C.

3. Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate at 400 x g for 5 minutes.

-

Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.

-

Incubate for 1 hour at 37°C.

-

Stop the reaction by adding 100 µL of 0.1 M carbonate/bicarbonate buffer, pH 10.0.

-

Measure the absorbance at 405 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

-

% Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100

-

-

Plot the percentage of inhibition (100 - % Release) against the concentration of 9,10,13-TriHOME to determine the IC50 value.

Protocol 3: Inhibition of Nitric Oxide (NO) Production in BV-2 Microglia

This protocol assesses the effect of 9,10,13-TriHOME on lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells using the Griess assay.

1. Cell Culture:

-

Culture BV-2 cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment and Stimulation:

-

Replace the medium with fresh medium containing various concentrations of 9,10,13-TriHOME or vehicle control.

-

Pre-incubate for 1 hour at 37°C.

-

Stimulate the cells by adding LPS (1 µg/mL).

-

Incubate for 24 hours at 37°C.

3. Griess Assay:

-

After incubation, collect 50 µL of the culture supernatant from each well.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite (B80452).

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Determine the percentage of inhibition of NO production for each concentration of 9,10,13-TriHOME compared to the LPS-only treated cells.

-

Plot the percentage of inhibition against the concentration of 9,10,13-TriHOME to calculate the IC50 value.

Signaling Pathways and Logical Relationships

The precise signaling pathways initiated by 9,10,13-TriHOME are still under active investigation. However, based on its structure as a linoleic acid-derived oxylipin and the known mechanisms of related molecules, we can propose several putative pathways.

Biosynthesis of 9,10,13-TriHOME

The formation of 9,10,13-TriHOME from linoleic acid involves a series of enzymatic steps.

Caption: Proposed enzymatic pathway for the biosynthesis of 9,10,13-TriHOME from linoleic acid.

Proposed Anti-inflammatory Signaling Pathway

Based on the observed inhibition of mast cell degranulation and nitric oxide production, 9,10,13-TriHOME likely modulates inflammatory signaling cascades. One plausible mechanism is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be regulated by fatty acid metabolites and have anti-inflammatory effects.

Caption: Hypothetical anti-inflammatory signaling pathway of 9,10,13-TriHOME via PPARγ activation.

Experimental Workflow for Investigating Bioactivity

This diagram outlines the logical flow of experiments to characterize the biological effects of 9,10,13-TriHOME.

Caption: A logical workflow for the comprehensive investigation of 9,10,13-TriHOME's biological activities.

References

The Biosynthesis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic Acid (9(S),10(S),13(S)-TriHOME) in Humans: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9(S),10(S),13(S)-TriHOME), a trihydroxy-specialized pro-resolving mediator derived from linoleic acid in humans. The primary focus is on the well-characterized 15-lipoxygenase (15-LOX) pathway prevalent in eosinophils. This document details the enzymatic cascade, key intermediates, and stereochemical specificity of this pathway. Furthermore, it outlines detailed experimental protocols for the investigation of this biosynthetic route, including enzyme assays and advanced analytical techniques for the separation and quantification of TriHOME isomers. Quantitative data from the literature is summarized, and signaling pathways regulating the expression of key enzymes are visualized. This guide is intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, inflammation, and drug discovery.

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized lipid mediators derived from the essential fatty acid, linoleic acid. These molecules are increasingly recognized for their roles in various physiological and pathophysiological processes, including inflammation and its resolution. One specific stereoisomer, 9(S),10(S),13(S)-TriHOME, has been identified as a product of enzymatic pathways in human immune cells. Understanding the precise biosynthetic pathways of this molecule is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting inflammatory diseases. In humans, the biosynthesis of 9(S),10(S),13(S)-TriHOME is predominantly carried out by eosinophils through a 15-lipoxygenase-dependent mechanism.[1][2][3] This pathway is distinct from other routes of linoleic acid metabolism, such as those involving cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH), which lead to the formation of other dihydroxy- and trihydroxy-octadecenoic acid isomers.[4][5]

The Core Biosynthetic Pathway in Human Eosinophils

The primary route for the synthesis of 9(S),10(S),13(S)-TriHOME in humans involves a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LOX-1, also known as ALOX15) in eosinophils.[1][2][3] This pathway is characterized by its high degree of stereospecificity.

The key steps are as follows:

-

Oxygenation of Linoleic Acid: The pathway begins with the enzymatic oxygenation of linoleic acid by 15-LOX-1. This enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid, leading to the insertion of molecular oxygen at the C-13 position. This reaction is stereospecific, yielding (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[6][7]

-

Formation of an Epoxy Alcohol Intermediate: The 13(S)-HpODE is then further metabolized. Evidence suggests the formation of an epoxy alcohol intermediate, which is a crucial step in the pathway leading to the trihydroxy product.[1][3]

-

Hydrolysis to 9(S),10(S),13(S)-TriHOME: The final step involves the hydrolysis of the epoxy alcohol intermediate to form the stable trihydroxy product, 9(S),10(S),13(S)-TriHOME.

This pathway in eosinophils has been shown to be largely independent of sEH and CYP activities, highlighting the central role of 15-LOX-1.[1][3]

Regulation of the Biosynthetic Pathway

The expression of 15-LOX-1, the rate-limiting enzyme in this pathway, is tightly regulated, particularly in immune cells. The Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), are potent inducers of ALOX15 gene expression in human monocytes, macrophages, and epithelial cells.[1][2][6][8][9] This induction is mediated through the activation of the STAT6 signaling pathway.[2][9]

References

- 1. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 8. Interleukin-4-Mediated 15-Lipoxygenase-1 Trans-Activation Requires UTX Recruitment and H3K27me3 Demethylation at the Promoter in A549 Cells | PLOS One [journals.plos.org]

- 9. Interleukin-4 and -13 induce upregulation of the murine macrophage 12/15-lipoxygenase activity: evidence for the involvement of transcription factor STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Formation of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a bioactive lipid mediator derived from the essential fatty acid, linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9,10,13-TriHOME is implicated in a variety of physiological and pathophysiological processes, including inflammation, skin barrier function, and respiratory diseases. Its enzymatic synthesis is complex, involving multiple pathways that are cell- and tissue-specific. This technical guide provides an in-depth overview of the core enzymatic pathways leading to the formation of 9,10,13-TriHOME, detailed experimental protocols for its study, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of 9,10,13-TriHOME in health and disease.

Biosynthetic Pathways of 9,10,13-TriHOME

The enzymatic formation of 9,10,13-TriHOME from linoleic acid is primarily accomplished through two main pathways: the 15-lipoxygenase (15-LOX) pathway, predominantly active in eosinophils, and the 12R-lipoxygenase (12R-LOX)/epidermal lipoxygenase 3 (eLOX3) pathway, which is characteristic of the epidermis. A potential, albeit less defined, contribution from the cytochrome P450 (CYP) epoxygenase pathway also exists.

The 15-Lipoxygenase (15-LOX) Pathway in Eosinophils

In human eosinophils, the biosynthesis of 9,10,13-TriHOME is initiated by the action of arachidonate (B1239269) 15-lipoxygenase (15-LOX-1) on linoleic acid.[1][2] This pathway is characterized by the initial formation of a hydroperoxy intermediate, which is subsequently converted to an epoxy alcohol that is then hydrolyzed to the final trihydroxy product. Stereochemical analysis of TriHOMEs produced by eosinophils reveals a predominance of the 13(S) configuration, strongly suggesting a 15-LOX-mediated synthesis.[1] The formation of TriHOME via this pathway has been shown to be largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[1]

The key steps in this pathway are:

-

Oxygenation: 15-LOX-1 catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).

-

Conversion to Epoxy-alcohol: 13(S)-HpODE serves as a substrate for the intrinsic hydroperoxide isomerase activity of 15-LOX-1, leading to the formation of an unstable epoxy-alcohol intermediate.[1]

-

Hydrolysis: This epoxy-alcohol is subsequently hydrolyzed to 9,10,13-TriHOME.

The 12R-Lipoxygenase (12R-LOX) / Epidermal Lipoxygenase 3 (eLOX3) Pathway in the Epidermis

In the human epidermis, a distinct pathway involving the sequential action of 12R-lipoxygenase (12R-LOX) and the atypical lipoxygenase, eLOX3, is responsible for the synthesis of specific TriHOME stereoisomers that are crucial for skin barrier function.[3] This pathway primarily utilizes linoleic acid esterified in ceramides.

The key steps are:

-

Initial Oxygenation: 12R-LOX oxygenates linoleic acid (often esterified in ceramides) to produce 9R-hydroperoxyoctadecadienoic acid (9R-HpODE).[4]

-

Isomerization by eLOX3: eLOX3, which lacks conventional lipoxygenase activity, functions as a hydroperoxide isomerase.[5] It specifically converts 9R-HpODE into epoxy-alcohol intermediates.[4]

-

Hydrolysis: These epoxy-alcohols are then hydrolyzed by epoxide hydrolases, such as soluble epoxide hydrolase (sEH), to form various TriHOME isomers, with a predominance of 9(R),10(S),13(R)-TriHOME in the human epidermis.[3]

Cytochrome P450 (CYP) Pathway

While the lipoxygenase pathways are well-established, the involvement of cytochrome P450 (CYP) monooxygenases represents another potential route for the formation of TriHOME precursors. CYP enzymes can metabolize linoleic acid to form epoxy fatty acids, such as 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). These epoxides can be further metabolized. Although the direct pathway to 9,10,13-TriHOME from these intermediates is less characterized, it is plausible that subsequent enzymatic reactions, including further oxidation and hydrolysis, could lead to the formation of trihydroxy metabolites.

Quantitative Data

Quantitative analysis of 9,10,13-TriHOME and the enzymes involved in its biosynthesis is crucial for understanding its physiological and pathological roles. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism/Enzyme | Reference |

| Soybean Lipoxygenase-1 | Linoleic Acid | 114.9 µM | 12 s⁻¹ | Glycine max (cucumber lipid body LOX) | [6] |

| Murine sEH | 4-Nitrophenyl (2S,3S)-2,3-epoxy-3-phenylpropyl carbonate | 16 µM | 22 µmol min⁻¹ mg⁻¹ | Murine liver (purified) | [7] |

| Murine sEH | (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) | - | - | Recombinant human sEH (for HTS assay development) | [8] |

Note: Kinetic data for human enzymes directly involved in 9,10,13-TriHOME synthesis with their specific physiological substrates are limited in the reviewed literature.

Table 2: Concentrations of 9,10,13-TriHOME in Biological Samples

| Analyte | Biological Matrix | Condition | Concentration (ng/mg tissue) | Reference |

| 9,10,13-TriHOME | Human Epidermis | Healthy | 5.6 | [3] |

| 9,12,13-TriHOME | Human Epidermis | Healthy | 4.4 | [3] |

Experimental Protocols

Quantification of 9,10,13-TriHOME by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated workflow for the analysis of TriHOME isomers.

3.1.1. Sample Preparation (from Bronchoalveolar Lavage Fluid - BALF)

-

To 500 µL of BALF, add 10 µL of an internal standard solution containing deuterated TriHOME analogs.

-

Add 500 µL of methanol (B129727) and vortex for 30 seconds.

-

Perform solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Instrument: Waters ACQUITY UPLC I-Class system.

-

Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% acetic acid.

-

Mobile Phase B: Acetonitrile/methanol (80:20, v/v) with 0.1% acetic acid.

-

Gradient: Start with 30% B, increase to 70% B over 10 minutes, then to 98% B over 2 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Instrument: Waters Xevo TQ-S triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 2.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 500°C.

-

Cone Gas Flow: 150 L/h.

-

Desolvation Gas Flow: 1000 L/h.

-

MRM Transitions:

-

9,10,13-TriHOME: precursor ion m/z 329.2 > product ion m/z 171.1.

-

Internal Standard (e.g., d4-9,10,13-TriHOME): precursor ion m/z 333.2 > product ion m/z 171.1.

-

-

15-Lipoxygenase Activity Assay

This spectrophotometric assay measures the activity of 15-LOX by monitoring the formation of conjugated dienes from linoleic acid.

3.2.1. Reagents

-

Assay Buffer: 0.1 M Borate buffer, pH 9.0.

-

Substrate Stock Solution: 10 mM linoleic acid in ethanol.

-

Enzyme Solution: Purified 15-lipoxygenase (e.g., from soybean) diluted in assay buffer to the desired concentration.

3.2.2. Procedure

-

Prepare the substrate working solution by diluting the linoleic acid stock solution in the assay buffer to a final concentration of 100 µM.

-

In a quartz cuvette, add 950 µL of the substrate working solution.

-

Place the cuvette in a spectrophotometer and set the wavelength to 234 nm.

-

Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately.

-

Record the increase in absorbance at 234 nm for 5 minutes.

-

The rate of reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

Soluble Epoxide Hydrolase (sEH) Activity Assay

This is a fluorometric assay for measuring sEH activity using a non-fluorescent substrate that is converted to a fluorescent product.

3.3.1. Reagents

-

Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.

-

Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Prepare a stock solution in DMSO.

-

Enzyme: Purified recombinant human sEH.

3.3.2. Procedure

-

Prepare a working solution of PHOME in the assay buffer.

-

In a 96-well black microplate, add 180 µL of the assay buffer to each well.

-

Add 10 µL of the enzyme solution (or cell lysate) to the wells.

-

Initiate the reaction by adding 10 µL of the PHOME working solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Measure the fluorescence using a microplate reader with excitation at ~330 nm and emission at ~465 nm.

-

The fluorescence intensity is proportional to the sEH activity.

Logical Relationships and Experimental Workflows

The following diagram illustrates the overall experimental workflow for investigating the enzymatic formation of 9,10,13-TriHOME.

Conclusion

The enzymatic formation of 9,10,13-TriHOME is a multifaceted process involving distinct pathways in different tissues, primarily driven by lipoxygenases. The 15-LOX pathway in eosinophils and the 12R-LOX/eLOX3 pathway in the epidermis are the most well-characterized routes. Understanding these pathways is critical for elucidating the role of 9,10,13-TriHOME in health and disease. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers in this field. Further investigation is warranted to fully characterize the kinetics of the human enzymes involved and to expand the quantitative profiling of 9,10,13-TriHOME in a wider range of biological systems, which will be instrumental for the development of novel therapeutic strategies targeting this bioactive lipid mediator.

References

- 1. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. The lipoxygenase gene ALOXE3 implicated in skin differentiation encodes a hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conversion of cucumber linoleate 13-lipoxygenase to a 9-lipoxygenating species by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectrophotometric substrates for cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The 15-Lipoxygenase Pathway: A Technical Guide to TriHOME Synthesis and Related Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 15-lipoxygenase (15-LOX) pathway plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. These molecules are implicated in the regulation of inflammatory processes, immune responses, and cellular signaling. This technical guide provides an in-depth exploration of the 15-LOX pathway, with a core focus on the synthesis of trihydroxyeicosatrienoic acids (THETAs) from arachidonic acid and trihydroxyoctadecenoic acids (TriHOMEs) from linoleic acid.

This document details the enzymatic cascades, presents quantitative data on enzyme kinetics and product formation, and offers comprehensive experimental protocols for the study of this pathway. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the 15-LOX pathway for therapeutic intervention.

The 15-Lipoxygenase (15-LOX) Pathway

The 15-LOX family of enzymes, primarily 15-LOX-1 and 15-LOX-2, are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene moiety. The two most physiologically relevant substrates for 15-LOX in this context are arachidonic acid (AA) and linoleic acid (LA).

Metabolism of Arachidonic Acid (AA)

When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), with smaller amounts of 12(S)-HpETE.[1] These hydroperoxy fatty acids are unstable and are rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to their more stable hydroxy derivatives, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 12(S)-HETE, respectively.

The formation of trihydroxyeicosatrienoic acids (THETAs) from 15(S)-HpETE is a multi-step process. In vascular tissues, 15-HpETE can be enzymatically rearranged by a hydroperoxide isomerase activity, potentially mediated by cytochrome P450 (CYP) enzymes like CYP2J2, to form epoxy alcohol intermediates: 11-hydroxy-14,15-epoxyeicosatrienoic acid (11-H-14,15-EETA) and 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA).[2] Subsequent hydrolysis of the epoxide group, a reaction that can be catalyzed by epoxide hydrolases, leads to the formation of vicinal diols, resulting in the final THETA products: 11,14,15-THETA and 11,12,15-THETA.[2] These molecules have been identified as endothelium-derived relaxing factors.[3]

Metabolism of Linoleic Acid (LA)

The action of 15-LOX on linoleic acid is crucial for the synthesis of trihydroxyoctadecenoic acids (TriHOMEs). 15-LOX-1 oxygenates linoleic acid primarily at the carbon-13 position to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[4] In specific cell types, such as eosinophils, 13(S)-HpODE is further metabolized to generate TriHOMEs.[5] This process is thought to proceed through the formation of epoxy alcohol intermediates from 13-HpODE.[5][6] The subsequent hydrolysis of these epoxides yields the various TriHOME isomers, including 9,10,13-TriHOMEs and 9,12,13-TriHOMEs.[5] The stereochemistry of the resulting TriHOMEs is predominantly the 13(S) configuration in eosinophils, which is indicative of a 15-LOX-mediated synthesis.[5]

Quantitative Data

The following tables summarize key quantitative data related to the 15-LOX pathway. It is important to note that kinetic parameters can vary significantly based on the specific enzyme isoform, source (recombinant vs. native), and experimental conditions (pH, temperature, buffer composition).

Table 1: 15-Lipoxygenase Substrate Specificity and Product Distribution

| Enzyme | Substrate | Primary Product(s) | Product Ratio (approx.) | Reference(s) |

| Human 15-LOX-1 | Arachidonic Acid | 15(S)-HETE, 12(S)-HETE | 9:1 | [1] |

| Human 15-LOX-1 | Linoleic Acid | 13(S)-HODE | Major Product | [7] |

| Murine 12/15-LOX | Arachidonic Acid | 12(S)-HETE, 15(S)-HETE | 3:1 | [1] |

| Human 15-LOX-2 | Arachidonic Acid | 15(S)-HETE | Exclusive Product |

Table 2: Kinetic Parameters of 15-Lipoxygenases

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Conditions | Reference(s) |

| Human 15-LOX-2 | Arachidonic Acid | - | 0.75 ± 0.02 | 0.15 ± 0.02 | pH 7.5 | [8] |

| Rabbit 15-LOX-1 | Linoleic Acid | 3.4 (IC50) | - | - | Not specified | [9] |

| Rabbit 15-LOX-1 | Arachidonic Acid | 3.4 (IC50) | - | - | Not specified | [9] |

Table 3: LC-MS/MS Parameters for TriHOME Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |

| 9,10,13-TriHOME | 329.1 | 139.0 | 21 | [10] |

| 9,12,13-TriHOME | 329.1 | 211.0 | 18 | [10] |

Signaling Pathways and Experimental Workflows

Visual representations of the biochemical pathways and common experimental procedures are provided below using Graphviz (DOT language).

15-Lipoxygenase Pathway for THETA and TriHOME Synthesis

Caption: 15-LOX metabolic pathways for THETA and TriHOME synthesis.

Experimental Workflow for 15-LOX Product Analysis

Caption: Workflow for extraction and analysis of 15-LOX products.

Experimental Protocols

Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol is adapted from standard methods for measuring lipoxygenase activity by monitoring the formation of conjugated dienes.

Materials:

-

Soybean Lipoxygenase (Type I-B, as a standard) or purified recombinant/native 15-LOX

-

Linoleic acid or Arachidonic acid substrate

-

0.2 M Borate (B1201080) buffer, pH 9.0

-

Ethanol

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Substrate Preparation (250 µM): a. Mix 10 µL of linoleic acid with 30 µL of ethanol. b. Add this mixture to 120 mL of 0.2 M borate buffer (pH 9.0) and mix thoroughly. This solution should be prepared fresh daily.

-

Enzyme Preparation: a. Prepare a stock solution of the 15-LOX enzyme in cold 0.2 M borate buffer. The final concentration in the assay should be optimized to give a linear rate of absorbance change (e.g., a final concentration of ~200 U/mL). b. Keep the enzyme solution on ice throughout the experiment.

-

Assay Measurement: a. Set the spectrophotometer to read absorbance at 234 nm. b. To a quartz cuvette, add 500 µL of the 250 µM substrate solution. c. Add 490 µL of 0.2 M borate buffer. d. To initiate the reaction, add 10 µL of the enzyme solution and mix immediately by inversion. e. Monitor the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 15-30 seconds.

-

Data Analysis: a. Calculate the rate of reaction (ΔA234/min) from the linear portion of the curve. b. Enzyme activity can be calculated using the Beer-Lambert law (ε for conjugated dienes is ~25,000 M-1cm-1).

For inhibitor screening, the enzyme can be pre-incubated with the inhibitor (dissolved in DMSO) for a set period before the addition of the substrate.

Solid-Phase Extraction (SPE) of Eicosanoids from Cell Culture Media

This protocol provides a general method for extracting eicosanoids and other oxylipins from aqueous samples prior to LC-MS/MS analysis.

Materials:

-

C18 SPE cartridges (e.g., 100 mg)

-

Ethyl acetate (B1210297)

-

Ultrapure water

-

Formic acid or acetic acid

-

Nitrogen gas evaporator or centrifugal vacuum concentrator

Procedure:

-

Sample Preparation: a. Collect cell culture supernatant and clarify by centrifugation (e.g., 1000 x g for 10 min at 4°C) to remove cells and debris. b. Acidify the sample to pH ~3.5 with formic acid or acetic acid to ensure the analytes are in their protonated form.

-

SPE Cartridge Conditioning: a. Wash the C18 cartridge sequentially with 3 mL of ethyl acetate, 3 mL of methanol, and finally equilibrate with 3 mL of acidified ultrapure water (pH ~3.5). Do not let the cartridge run dry.

-

Sample Loading: a. Load the acidified sample onto the conditioned C18 cartridge at a slow flow rate (e.g., ~1 mL/min).

-

Washing: a. Wash the cartridge with 3 mL of acidified ultrapure water to remove salts and other polar interferences. b. Perform a second wash with 3 mL of 15% methanol in water to remove more polar, non-target compounds. c. A final wash with 3 mL of hexane can be used to remove non-polar lipids that are not of interest.

-

Elution: a. Elute the eicosanoids from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.

-

Drying and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).

HPLC-MS/MS Analysis of TriHOMEs and THETAs

This is a general guideline for the analysis of TriHOMEs and THETAs. Specific parameters should be optimized for the instrument and column used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2.6 µm particle size).

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example Gradient):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient Program:

-

0-2 min: 30% B

-

2-12 min: 30% to 95% B

-

12-14 min: Hold at 95% B

-

14-14.1 min: 95% to 30% B

-

14.1-16.5 min: Hold at 30% B (re-equilibration)

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

-

Key Parameters to Optimize:

-

Capillary voltage

-

Source temperature

-

Nebulizer and drying gas flows

-

Collision energy (CE) for each MRM transition (see Table 3 for examples)

-

Declustering potential (DP)

-

Data Analysis:

-

Identify peaks based on retention time and the specific MRM transition for each analyte.

-

Quantify analytes by comparing the peak area to that of a stable isotope-labeled internal standard and using a calibration curve generated with authentic standards.

Conclusion

The 15-lipoxygenase pathway represents a complex and crucial area of lipid biochemistry with significant implications for human health and disease. The synthesis of TriHOMEs and THETAs are key examples of the diverse bioactive molecules generated through this pathway. A thorough understanding of the enzymatic steps, kinetics, and cellular context of their production is essential for the development of novel therapeutic strategies targeting inflammation and other 15-LOX-related pathologies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate this pathway and its products, ultimately contributing to the advancement of drug discovery and development in this field.

References

- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fatty acid binding proteins reduce 15-lipoxygenase-induced oxygenation of linoleic acid and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endogenous Sources of 9(S),10(S),13(S)-TriHOME

This guide provides a comprehensive overview of the endogenous origins of 9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid (9(S),10(S),13(S)-TriHOME), a bioactive lipid mediator derived from linoleic acid.

Introduction

Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1] These molecules are gaining attention for their potential roles in inflammatory processes and the maintenance of epithelial barriers.[2] Among the various regio- and stereoisomers, 9(S),10(S),13(S)-TriHOME is a specific isomer whose biosynthetic pathways and physiological concentrations are of significant interest to researchers exploring inflammatory diseases and drug development. This document details the known endogenous sources, biosynthetic pathways, quantitative data, and relevant experimental protocols for 9(S),10(S),13(S)-TriHOME.

Biosynthesis of 9(S),10(S),13(S)-TriHOME

The primary endogenous synthesis of TriHOMEs with a 13(S) configuration is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on linoleic acid.[3] Eosinophils have been identified as a primary cellular source for this specific biosynthetic pathway.[3]

The process is understood to proceed through the formation of an epoxy alcohol intermediate.[3] Studies have demonstrated that the synthesis is significantly increased when 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE) is provided as a substrate, while it is abolished if 13-hydroxyoctadecadienoic acid (13-HODE) is used, pointing to the crucial role of the hydroperoxy intermediate.[3] Notably, this synthesis route in eosinophils appears to be largely independent of cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) activities, which are involved in the metabolism of other linoleic acid-derived epoxides and diols.[3]

While eosinophils are a key source of 13(S)-configured TriHOMEs, other cell types and pathways can produce different stereoisomers. For instance, the mast cell line LAD2 produces TriHOMEs with a predominant 13(R) configuration, indicating the existence of multiple synthetic routes.[3] In the epidermis, the enzyme eLOX3 can metabolize 13(S)-HpODE into hydroxy-epoxides, which can be further hydrolyzed to various TriHOME isomers, including 9,10,13-TriHOME.[4]

Below is a diagram illustrating the 15-LOX-dependent biosynthetic pathway of 9(S),10(S),13(S)-TriHOME in eosinophils.

Quantitative Data

Quantitative analysis of TriHOME isomers in biological matrices is challenging due to the large number of potential stereoisomers. However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their quantification. A study by Fuchs et al. (2018) provides quantitative data on 9,10,13-TriHOME diastereomers in bronchoalveolar lavage fluid (BALF) from female smokers and individuals with chronic obstructive pulmonary disease (COPD).[1]

| Analyte | Smoker (pg/mL) (Median ± IQR) | COPD (pg/mL) (Median ± IQR) |

| 9(S),10(S),13(S)-TriHOME | 10.1 ± 11.4 | 22.1 ± 28.9 |

| 9(R),10(R),13(S)-TriHOME | 8.7 ± 10.1 | 19.8 ± 25.4 |

| 9(S),10(S),13(R)-TriHOME | 5.9 ± 7.1 | 13.9 ± 18.2 |

| 9(R),10(R),13(R)-TriHOME | 5.2 ± 6.2 | 12.1 ± 16.3 |

| Data presented as median with interquartile range (IQR). The asterisks indicate that the specific stereochemistry at positions 9 and 10 was not resolved for all diastereomers in the quantitative analysis part of the cited study, but the 13S/R configuration was determined. |

The study found that all TriHOME isomers were increased in the BALF of COPD patients compared to smokers.[1][2] Furthermore, TriHOMEs with the 13(S) configuration were enantiomerically enriched in both groups, supporting the involvement of enzymatic synthesis.[1][2] In female COPD patients, the levels of 9,10,13-TriHOME have been shown to correlate with neutrophil abundance in BALF.[5]

Experimental Protocols

Quantification of 9,10,13-TriHOME Diastereomers by LC-MS/MS

The following protocol is a summary of the method developed by Fuchs et al. (2018) for the quantification of TriHOME diastereomers in biological samples.[1]

1. Sample Preparation (Solid-Phase Extraction):

-

Acidify the biological sample (e.g., BALF) with HCl.

-

Add an internal standard mixture (e.g., deuterated TriHOME analogs).

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).

-

Wash the cartridge with an organic solvent/water mixture (e.g., 15% methanol).

-

Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) followed by ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Instrument: Waters Acquity UPLC system.[1]

-

Column: Reversed-phase Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).[1]

-

Mobile Phase A: 0.1% acetic acid in water.[1]

-

Mobile Phase B: 5% methanol in acetonitrile.[1]

-

Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes.[1]

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Instrument: Waters Xevo TQ-XS triple quadrupole mass spectrometer.[1]

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each TriHOME diastereomer and internal standard. For 9,10,13-TriHOME, a representative transition is m/z 329.1 → 139.0.[6]

-

3. Data Analysis:

-

Quantification is performed by constructing a calibration curve using authentic standards and the internal standard for normalization.

Signaling and Biological Activity

The specific signaling pathways of 9(S),10(S),13(S)-TriHOME are not yet fully elucidated. However, studies on TriHOMEs and related linoleic acid metabolites suggest potential biological activities. TriHOMEs have been reported to exhibit prostaglandin (B15479496) E2-like activity, causing relaxation of vascular smooth muscle cells in vitro.[5] While the direct effects of 9(S),10(S),13(S)-TriHOME are still under investigation, a closely related isomer, 9(S),12(S),13(S)-TriHOME, has been shown to inhibit antigen-induced degranulation of mast cells and lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglia.[7]

Below is a conceptual diagram of the known biological activities of TriHOMEs, which may provide a framework for future investigation into the specific signaling of 9(S),10(S),13(S)-TriHOME.

Conclusion

9(S),10(S),13(S)-TriHOME is an endogenously produced oxylipin derived from linoleic acid, with eosinophils being a key cellular source through a 15-LOX-dependent pathway. Its levels are elevated in the bronchoalveolar lavage fluid of individuals with COPD, suggesting a potential role in the pathophysiology of this disease. While robust analytical methods for its quantification are now available, further research is required to fully elucidate the specific signaling pathways and biological functions of 9(S),10(S),13(S)-TriHOME. This knowledge will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker.

References

- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

The Physiological Role of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a trihydroxy-octadecenoic acid derived from the enzymatic oxidation of linoleic acid. As a member of the growing class of oxidized lipid mediators known as oxylipins, 9,10,13-TriHOME has garnered interest for its potential physiological roles in a variety of biological processes, particularly in the context of inflammation and tissue homeostasis. This technical guide provides a comprehensive overview of the current understanding of 9,10,13-TriHOME, including its biosynthesis, and known biological activities. While direct signaling pathways for 9,10,13-TriHOME remain to be fully elucidated, this guide will also explore the signaling mechanisms of closely related linoleic acid metabolites to provide a contextual framework for future research. Detailed experimental protocols for the analysis of 9,10,13-TriHOME are also presented, alongside a summary of available quantitative data from various biological matrices.

Introduction

Oxylipins are a diverse family of signaling molecules derived from the oxidation of polyunsaturated fatty acids. While the roles of eicosanoids derived from arachidonic acid are well-established, the physiological significance of linoleic acid-derived metabolites is an expanding area of research. 9,10,13-TriHOME is a linoleic acid metabolite that has been identified in various biological systems and is increasingly implicated in inflammatory diseases.[1] This guide aims to consolidate the current knowledge of 9,10,13-TriHOME to serve as a resource for researchers and professionals in drug development.

Biosynthesis of 9,10,13-TriHOME

9,10,13-TriHOME is synthesized from linoleic acid through enzymatic pathways. One of the primary routes involves the action of 15-lipoxygenase (15-LOX), which is prominently expressed in eosinophils.[2] The synthesis can proceed through the formation of an epoxy alcohol intermediate, which is subsequently hydrolyzed to the trihydroxy form.[2]

Physiological and Pathophysiological Roles

The precise physiological functions of 9,10,13-TriHOME are still under investigation. However, its presence and altered levels in various disease states suggest its involvement in key biological processes.

Inflammation

Elevated levels of 9,10,13-TriHOME have been observed in the bronchoalveolar lavage fluid (BALF) of patients with Chronic Obstructive Pulmonary Disease (COPD), suggesting a potential role in the inflammatory processes of the lung.[1] Some studies on specific isomers, such as 9(S),12(S),13(S)-TriHOME, have shown inhibitory effects on nitric oxide (NO) production in microglia and degranulation in mast cells, indicating potential anti-inflammatory or immunomodulatory properties.[3]

Neuronal Function

The role of 9,10,13-TriHOME in the nervous system is not yet clear. One study investigating the effects of various oxidized linoleic acid metabolites on neuronal morphogenesis found that 9,10,13-TriHOME did not significantly alter axonal length in primary rat cortical neurons.[4]

Signaling Pathways: A Contextual Overview

Direct receptor-mediated signaling pathways for 9,10,13-TriHOME have not yet been definitively identified. However, the signaling mechanisms of the structurally related dihydroxy-octadecenoic acids (DiHOMEs) have been more extensively studied and may provide insights into potential pathways for TriHOMEs.

Peroxisome Proliferator-Activated Receptors (PPARs)

9,10-DiHOME and 12,13-DiHOME, have been identified as ligands for PPARγ.[5] Activation of PPARγ by these DiHOMEs can influence the expression of genes involved in fatty acid uptake and metabolism.[5] It is plausible that 9,10,13-TriHOME could also interact with PPARs, but this requires experimental validation.

G-Protein Coupled Receptors (GPCRs) and Ion Channels

While no specific GPCR has been identified for 9,10,13-TriHOME, related DiHOMEs have been shown to activate transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain sensation.[5]

Quantitative Data

The concentration of 9,10,13-TriHOME has been quantified in various biological samples, with levels often changing in response to disease.

| Biological Matrix | Condition | Concentration (pmol/g or other units) | Reference |

| Bronchoalveolar Lavage Fluid (BALF) | Healthy Smokers (female) | Median ~100 pg/mL | [1] |

| Bronchoalveolar Lavage Fluid (BALF) | COPD Patients (female smokers) | Median ~300 pg/mL | [1] |

| Mouse Amygdala | Sham Treated | 210.5 (189.5–590.6) pmol/g | [6] |

| Mouse Amygdala | Chronic Inflammatory Pain (CFA treated) | 48.58 (21.63–186.1) pmol/g | [6] |

| Human Plasma | Healthy Adults | 0.000513 ± 0.000083 µM | [7] |

| Human Plasma | Women with Chronic Neck Pain | ~0.4 nM | [8] |

Experimental Protocols

Quantification of 9,10,13-TriHOME by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 9,10,13-TriHOME in biological samples.

Sample Preparation:

-

Lipid Extraction: Solid-phase extraction (SPE) is commonly used to extract lipids from biological matrices like plasma, serum, or BALF.

-

Hydrolysis: For the analysis of total 9,10,13-TriHOME (free and esterified), a hydrolysis step is required to release the fatty acid from complex lipids.

-

Internal Standard: A deuterated internal standard of 9,10,13-TriHOME or a related compound is added at the beginning of the sample preparation to correct for extraction losses and matrix effects.

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate 9,10,13-TriHOME from other isomers and lipids.[1]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for 9,10,13-TriHOME is monitored for quantification.[1]

In Vitro Cell-Based Assays (General Framework)

While specific protocols for 9,10,13-TriHOME are not widely published, a general approach based on studies of other oxylipins can be followed.

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., macrophages, microglia, endothelial cells) in appropriate media.

-

Treat cells with varying concentrations of 9,10,13-TriHOME (typically in the nM to µM range) for a specified duration.

-

Include a vehicle control (e.g., ethanol, the solvent for the lipid).

Endpoint Analysis:

-

Cytokine Production: Measure the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays.

-

Nitric Oxide Production: Quantify nitric oxide production using the Griess assay.[3]

-

Gene Expression Analysis: Analyze changes in the expression of target genes (e.g., inflammatory markers, PPAR target genes) using RT-qPCR or RNA sequencing.

-

Receptor Binding Assays: To determine if 9,10,13-TriHOME binds to a specific receptor, competitive binding assays with a radiolabeled ligand can be performed.

-

Second Messenger Assays: Measure changes in intracellular calcium or cAMP levels to investigate potential GPCR activation.

Conclusion and Future Directions

9,10,13-TriHOME is an emerging lipid mediator with potential roles in inflammation and other physiological processes. While its association with diseases like COPD is established, a clear understanding of its specific molecular targets and signaling pathways is currently lacking. Future research should focus on:

-

Receptor Identification: Elucidating the specific receptors that bind to 9,10,13-TriHOME is crucial to understanding its mechanism of action.

-

In Vivo Studies: More extensive in vivo studies using animal models are needed to delineate the physiological and pathophysiological roles of 9,10,13-TriHOME.

-

Stereospecific Activities: Investigating the distinct biological activities of the different stereoisomers of 9,10,13-TriHOME will provide a more nuanced understanding of its function.

The development of more specific tools and a deeper understanding of its signaling pathways will be essential for evaluating 9,10,13-TriHOME as a potential therapeutic target or biomarker in various diseases.

References

- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

Cellular Targets of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins. While the biological activities of many oxylipins are well-characterized, the specific cellular targets of 9,10,13-TriHOME remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of 9,10,13-TriHOME's cellular interactions, drawing upon available literature. Direct protein binding partners with quantitative affinity data for 9,10,13-TriHOME are not yet definitively identified. However, existing evidence points towards its involvement in signaling pathways akin to prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), and its ability to modulate platelet function. This guide summarizes the biosynthesis of 9,10,13-TriHOME, explores its potential cellular targets based on observed biological activities, and details experimental protocols to facilitate further research in this area. Additionally, potential interactions with targets of structurally related oxidized linoleic acid metabolites, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1), are discussed as avenues for future investigation.

Biosynthesis of 9,10,13-TriHOME

9,10,13-TriHOME is a trihydroxy fatty acid derived from the essential fatty acid, linoleic acid. Its biosynthesis is a multi-step enzymatic process. In humans, eosinophils have been identified as a source of TriHOMEs, including 9,10,13-TriHOME, through a 15-lipoxygenase (15-LOX)-dependent pathway.[1][2] This process is largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[1] The proposed biosynthetic pathway involves the formation of an epoxy alcohol intermediate from 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then further metabolized to the trihydroxy form.[1][3]

Figure 1: Proposed Biosynthesis of 9,10,13-TriHOME.

Potential Cellular Targets and Signaling Pathways

Direct cellular receptors for 9,10,13-TriHOME have not been identified with definitive binding affinities. However, its observed biological activities suggest potential interactions with specific signaling pathways.

Prostaglandin E2-like Activity

Isomers of 9,10,13-TriHOME have been reported to exhibit prostaglandin E2 (PGE2)-like activity. PGE2 is a potent lipid mediator that exerts its effects through four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5][6][7] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[8][9][10]

-

EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) levels.[5][11]

-

EP2 and EP4 Receptors: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][10][12]

-

EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]

The "PGE2-like activity" of 9,10,13-TriHOME suggests it may act as an agonist at one or more of these EP receptors, thereby mimicking the downstream effects of PGE2.

Figure 2: Prostaglandin E2 (PGE2) Signaling Pathways.

Inhibition of Platelet Aggregation

9,10,13-TriHOME has been shown to inhibit platelet aggregation. Platelet aggregation is a complex process involving multiple signaling pathways initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[13][14] A key receptor in ADP-induced platelet aggregation is the P2Y12 receptor, a Gi-coupled GPCR.[15][16][17][18] Activation of P2Y12 leads to inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent platelet activation and aggregation.[15] The inhibitory effect of 9,10,13-TriHOME on platelet aggregation could be mediated by antagonizing the P2Y12 receptor or by activating signaling pathways that increase intra-platelet cAMP levels, which is a key inhibitory signal for platelet activation.

Figure 3: Hypothesized Inhibition of Platelet Aggregation by 9,10,13-TriHOME.

Potential Interactions with PPARγ and TRPV1

Structurally related oxidized linoleic acid metabolites, such as 9,10-DiHOME and 12,13-DiHOME, have been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[15] Given the structural similarity, it is plausible that 9,10,13-TriHOME may also modulate the activity of these receptors.

-

PPARγ: A nuclear receptor that plays a key role in adipogenesis and inflammation.[19][20]

-

TRPV1: A non-selective cation channel involved in pain perception and inflammation.[21][22][23][24][25]

Further research is required to determine if 9,10,13-TriHOME directly binds to and activates or inhibits these receptors.

Quantitative Data

As of the current literature, there is a lack of specific quantitative data (e.g., Kd, IC50, EC50) detailing the direct binding of 9,10,13-TriHOME to cellular targets. The tables below summarize available quantitative information for the effects of related compounds on potential target pathways. This information can serve as a valuable reference for designing future experiments to characterize the activity of 9,10,13-TriHOME.

Table 1: Activity of Prostaglandin E2 on its Receptors

| Ligand | Receptor | Cell Type/System | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| PGE2 | EP1 | Human EP1 receptor in complex with Gq protein | - | Structure resolved at 2.55 Å | [8][9][11] |

| PGE2 | EP2 | - | - | Activates adenylyl cyclase | [10][12] |

| PGE2 | EP3 | - | - | Inhibits adenylyl cyclase | [7] |

| PGE2 | EP4 | - | - | Activates adenylyl cyclase |[10] |

Table 2: Inhibition of Platelet Aggregation by Oxylipins

| Compound | Agonist | System | Parameter | Value | Reference(s) |

|---|---|---|---|---|---|

| 13-HODE | Thrombin | Rabbit Platelets | Inhibition | - | [26] |

| 15-HETrE | Thrombin | Human Platelets | Inhibition | - | [26] |

| CS585 | Thrombin | Washed Human Platelets | IC50 | ~1 nM | [27] |

| CS585 | Collagen | Washed Human Platelets | IC50 | ~10 nM | [27] |

| CS585 | ADP | Washed Human Platelets | IC50 | ~100 nM |[27] |

Experimental Protocols

To elucidate the cellular targets of 9,10,13-TriHOME, a series of in vitro and cell-based assays can be employed. The following are detailed protocols adapted from established methodologies that can be specifically applied to study this molecule.

Competitive Radioligand Binding Assay for Prostaglandin Receptors

This protocol is designed to determine if 9,10,13-TriHOME can compete with a known radiolabeled ligand for binding to a specific prostaglandin receptor (e.g., EP1, EP2, EP3, or EP4).

Objective: To determine the binding affinity (Ki) of 9,10,13-TriHOME for a specific prostaglandin receptor.

Materials:

-

Cell membranes expressing the prostaglandin receptor of interest.

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2).

-

9,10,13-TriHOME.

-

Unlabeled specific ligand for the receptor (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and counter.

Workflow:

Figure 4: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

-

Preparation: Prepare serial dilutions of 9,10,13-TriHOME in binding buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 9,10,13-TriHOME. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled specific ligand).

-